BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Z-Val-OEt:
Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Z-Val-OEt

Cat. No.: B1352588

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-a-Benzyloxycarbonyl-L-valine
ethyl ester (Z-Val-OEt), a crucial building block in synthetic peptide chemistry. This document
details its chemical structure, physicochemical properties, synthesis, and key applications, with
a focus on its role as a synthetic intermediate and potential enzymatic substrate. Experimental
protocols and spectroscopic data are provided to facilitate its use in research and development.

Chemical Structure and Identification

Z-Val-OEt is an N-protected amino acid ester. The benzyloxycarbonyl (Z) group protects the
amine functionality of the L-valine residue, while the ethyl ester protects the carboxylic acid

group.

Chemical Structure:

IUPAC Name: Ethyl (2S)-2-(benzyloxycarbonylamino)-3-methylbutanoate

Synonyms: Z-L-valine ethyl ester, N-Benzyloxycarbonyl-L-valine ethyl ester, Cbhz-Val-OEt

CAS Number: 67436-18-4

Molecular Formula: C1sH21:NOa[1]
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» Molecular Weight: 279.3 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Z-Val-OEt is presented in the table below.

Property Value Reference
Molecular Weight 279.3 g/mol [1112]
Molecular Formula C15H21NOa [1]

White to off-white crystalline

Appearance
powder

Melting Point Not available

Boiling Point Not available
Soluble in a variety of organic
solvents such as

- dichloromethane (DCM), ethyl
Solubility

acetate, and
dimethylformamide (DMF).

Limited solubility in water.

Synthesis and Handling
Synthesis Protocol: Esterification of Z-L-Valine

Z-Val-OEt is typically synthesized by the esterification of N-a-Benzyloxycarbonyl-L-valine (Z-

Val-OH) with ethanol in the presence of a suitable coupling agent or under acidic conditions.

Materials:

e N-a-Benzyloxycarbonyl-L-valine (Z-Val-OH)

e Anhydrous Ethanol (EtOH)

e Thionyl chloride (SOCI2) or a carbodiimide coupling agent (e.g., DCC, EDC)
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Anhydrous dichloromethane (DCM, if using a coupling agent)
Triethylamine (TEA, if using a coupling agent)

Anhydrous sodium sulfate or magnesium sulfate

Ethyl acetate

Hexane

Procedure (Acid-Catalyzed Esterification):

Suspend Z-Val-OH (1 equivalent) in an excess of anhydrous ethanol.
Cool the mixture to 0 °C in an ice bath.
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise with stirring.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring
the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, remove the excess ethanol under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous
solution of sodium bicarbonate, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexane to afford pure Z-Val-OEt.

Storage and Handling

Z-Val-OEt should be stored in a tightly sealed container in a cool, dry place away from

moisture. It is for research and development use only.

Applications in Research and Development
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Peptide Synthesis

Z-Val-OEt is primarily used as a building block in solution-phase peptide synthesis. The Z-
group provides robust protection of the N-terminus, which is stable to the basic conditions often

used for saponification of the C-terminal ester.

Experimental Workflow: Dipeptide Synthesis
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Caption: Solution-phase dipeptide synthesis workflow using Z-Val-OEt.

Enzymatic Assays

The ester linkage in Z-Val-OEt can be a target for hydrolytic enzymes. While specific data for
Z-Val-OEt is limited, related N-acylated amino acid esters are known substrates for proteases
like chymotrypsin, which cleaves at the C-terminus of aromatic and large hydrophobic residues.

[3114]

Experimental Workflow: Enzyme Kinetic Assay
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Prepare Z-Val-OEt
Stock Solution (e.g., in DMSO)

v

Prepare Enzyme Solution .| Combine Substrate, Enzyme, > Monitor Absorbance Change > Calculate Initial Velocity (Vo)
(e.g., Chymotrypsin in Buffer) and Buffer in a Microplate Over Time and Kinetic Parameters (Km, Vmax)
A

y

Prepare Assay Buffer
(e.g., Tris-HCI, pH 7.8)

Click to download full resolution via product page
Caption: General workflow for an enzyme kinetic assay using Z-Val-OEt as a substrate.
Experimental Protocols
Protocol: Deprotection of the Z-Group (Hydrogenolysis)

The benzyloxycarbonyl (Z) group can be removed under neutral conditions by catalytic
hydrogenation, yielding the free amine.

Materials:

Z-Val-OEt

Methanol or Ethanol

Palladium on carbon (Pd/C, 10% w/w)

Hydrogen gas (Hz) source (e.g., balloon or hydrogenation apparatus)

Procedure:

¢ Dissolve Z-Val-OEt in methanol or ethanol in a round-bottom flask.

o Carefully add Pd/C catalyst (typically 10% by weight of the substrate).
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o Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
« Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
e Monitor the reaction progress by TLC until the starting material is consumed.

e Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the
Pd/C catalyst.

¢ Rinse the filter cake with the reaction solvent.

o Combine the filtrates and remove the solvent under reduced pressure to obtain the
deprotected product, L-valine ethyl ester.

Spectroscopic Data
'H NMR Spectroscopy

The *H NMR spectrum of Z-Val-OEt will exhibit characteristic signals for the protons of the
valine side chain, the ethyl ester, and the benzyloxycarbonyl group. The expected chemical
shifts (in ppm, relative to TMS) are approximately:

0 7.3-7.4: (5H, multiplet) - Aromatic protons of the benzyl group.

0 5.1: (2H, singlet) - Methylene protons of the benzyl group (-CHz-Ph).

0 5.2-5.3: (1H, doublet) - NH proton of the carbamate.

0 4.1-4.3: (1H, multiplet) - a-proton of the valine residue.

0 4.1-4.2: (2H, quartet) - Methylene protons of the ethyl ester (-O-CH2-CHs).

0 2.1-2.2: (1H, multiplet) - B-proton of the valine residue.

0 1.2-1.3: (3H, triplet) - Methyl protons of the ethyl ester (-O-CH2-CHs3).

0 0.9-1.0: (6H, doublet of doublets) - Methyl protons of the valine side chain.

3C NMR Spectroscopy
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The 3C NMR spectrum provides information on the carbon framework of the molecule.
Approximate chemical shifts are:

0 172-173: Carbonyl carbon of the ethyl ester.

0 156-157: Carbonyl carbon of the carbamate.

0 136-137: Quaternary aromatic carbon of the benzyl group.

0 127-129: Aromatic carbons of the benzyl group.

0 66-67: Methylene carbon of the benzyl group.

0 60-61: Methylene carbon of the ethyl ester.

0 59-60: a-carbon of the valine residue.

0 30-31: B-carbon of the valine residue.

0 18-19: Methyl carbons of the valine side chain.

0 14: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum of Z-Val-OEt will show characteristic absorption bands for its functional
groups:

e ~3300 cm~%: N-H stretching of the carbamate.

e ~3000-2850 cm~1: C-H stretching of the alkyl groups.
e ~1735 cm~1: C=0 stretching of the ethyl ester.

e ~1690 cm~1: C=0 stretching of the carbamate.

e ~1530 cm~%: N-H bending of the carbamate.

e ~1250 cm~1: C-O stretching of the ester and carbamate.
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Mass Spectrometry

In mass spectrometry, Z-Val-OEt will typically show a molecular ion peak [M]* or a protonated
molecular ion peak [M+H]*.

o Expected m/z for [M+H]*: 280.15

Conclusion

Z-Val-OEt is a versatile and valuable compound for chemical and biochemical research. Its
well-defined structure and reactivity make it an essential tool in peptide synthesis. Furthermore,
its potential as an enzymatic substrate opens avenues for its use in enzyme kinetics and
inhibitor screening. This guide provides the foundational technical information to support the
effective use of Z-Val-OEt in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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